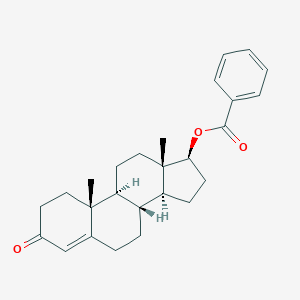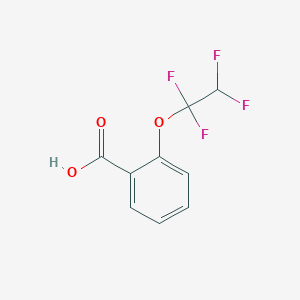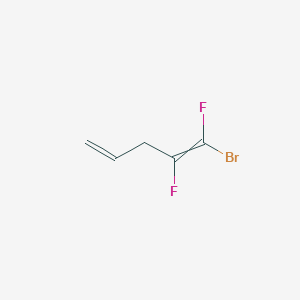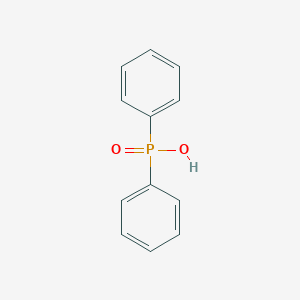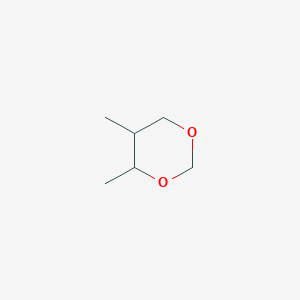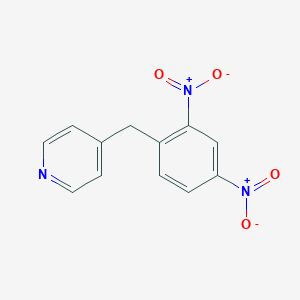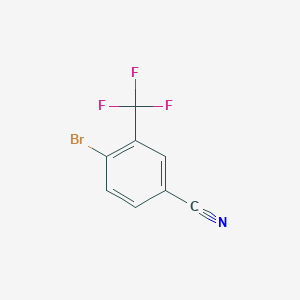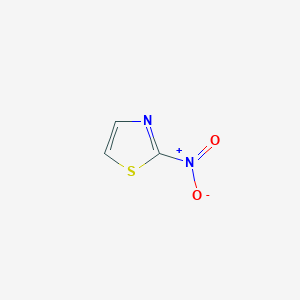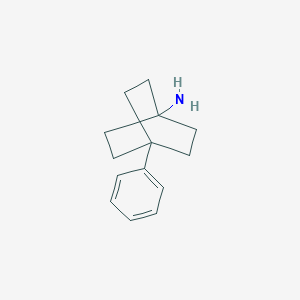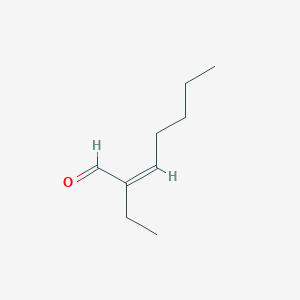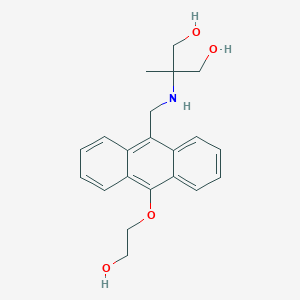
1,3-Propanediol, 2-(((10-(2-hydroxyethoxy)-9-anthracenyl)methyl)amino)-2-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Propanediol, 2-(((10-(2-hydroxyethoxy)-9-anthracenyl)methyl)amino)-2-methyl- is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. This compound is also known as AN-152 and is a member of the taxane family of compounds.
Mecanismo De Acción
Studies: Further studies are needed to fully understand the mechanism of action of AN-152 and its effects on cancer cells.
4. Clinical trials: Clinical trials are needed to evaluate the safety and efficacy of AN-152 in humans and to determine its potential for use in cancer treatment.
In conclusion, AN-152 is a synthetic compound that has shown promising results in scientific research for its potential applications in cancer treatment. Further studies are needed to fully understand its mechanism of action and to evaluate its safety and efficacy in humans.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that AN-152 has a low toxicity profile and does not cause significant side effects in animal models. It has also been found to be well-tolerated in human clinical trials.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of AN-152 is its high potency and selectivity against cancer cells, which makes it a promising candidate for cancer treatment. However, its synthetic nature and complex synthesis method may limit its availability and accessibility for research purposes.
Direcciones Futuras
There are several potential future directions for AN-152 research, including:
1. Combination therapy: AN-152 may be used in combination with other cancer treatments to enhance its efficacy and reduce the risk of drug resistance.
2. Targeted drug delivery: The development of targeted drug delivery systems could improve the efficacy and reduce the toxicity of AN-152.
3.
Métodos De Síntesis
The synthesis of AN-152 involves several steps, including the reaction of 10-(2-hydroxyethoxy)-9-anthracenylmethyl chloride with 2-amino-2-methyl-1-propanol in the presence of a base. The resulting intermediate is then reacted with 3,3-dimethylbutyryl chloride to form AN-152.
Aplicaciones Científicas De Investigación
AN-152 has been extensively studied for its potential applications in cancer treatment. It has been shown to have potent antitumor activity in vitro and in vivo, and has been found to be effective against a variety of cancer types, including breast, prostate, and ovarian cancer.
Propiedades
Número CAS |
129026-48-8 |
|---|---|
Nombre del producto |
1,3-Propanediol, 2-(((10-(2-hydroxyethoxy)-9-anthracenyl)methyl)amino)-2-methyl- |
Fórmula molecular |
C21H25NO4 |
Peso molecular |
355.4 g/mol |
Nombre IUPAC |
2-[[10-(2-hydroxyethoxy)anthracen-9-yl]methylamino]-2-methylpropane-1,3-diol |
InChI |
InChI=1S/C21H25NO4/c1-21(13-24,14-25)22-12-19-15-6-2-4-8-17(15)20(26-11-10-23)18-9-5-3-7-16(18)19/h2-9,22-25H,10-14H2,1H3 |
Clave InChI |
JPCHHZXQVHSGGC-UHFFFAOYSA-N |
SMILES |
CC(CO)(CO)NCC1=C2C=CC=CC2=C(C3=CC=CC=C31)OCCO |
SMILES canónico |
CC(CO)(CO)NCC1=C2C=CC=CC2=C(C3=CC=CC=C31)OCCO |
Otros números CAS |
129026-48-8 |
Sinónimos |
502U83 BW 502U83 BW-502U83 BW502U83 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




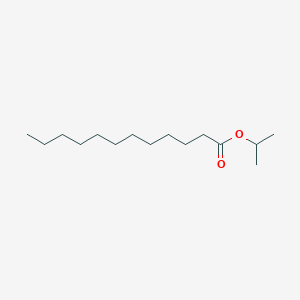
![Acetamide, N-[4-(1H-imidazol-2-ylazo)phenyl]-](/img/structure/B159283.png)
![(2R,3R,4S,5R,6R)-2,3,4-trimethoxy-6-(methoxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trimethoxy-6-(methoxymethyl)oxan-2-yl]oxyoxane](/img/structure/B159285.png)
